1-Allyl-4-piperonylpiperazine
Description
1-Allyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of an allyl group attached to the nitrogen atom of the piperazine ring and a piperonyl group attached to the other nitrogen atom
Properties
CAS No. |
55436-35-6 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C15H20N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h2-4,10H,1,5-9,11-12H2 |
InChI Key |
DTCPUCVXFPNOGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-piperonylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperonyl chloride with allylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The piperonyl group can be reduced to form a dihydropiperonyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of allyl epoxide or allyl alcohol.
Reduction: Formation of dihydropiperonyl derivatives.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
1-Allyl-4-piperonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-allyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways. The exact molecular targets and pathways are still under investigation, but its effects on serotonin and dopamine systems are of particular interest.
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but with a benzyl group instead of an allyl group.
1-(3,4-Methylenedioxybenzyl)piperazine: Contains a methylenedioxybenzyl group, making it structurally related but with different chemical properties.
1-Methylpiperazine: Lacks the allyl and piperonyl groups, making it a simpler piperazine derivative.
Uniqueness: 1-Allyl-4-piperonylpiperazine is unique due to the presence of both allyl and piperonyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in research and industry, setting it apart from other piperazine derivatives.
Biological Activity
1-Allyl-4-piperonylpiperazine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an allyl group at the nitrogen position and a piperonyl group at the 4-position of the piperazine ring, which contributes to its unique pharmacological profile. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an allyl group, which enhances its lipophilicity, and a piperonyl group that provides distinct aromatic properties. These modifications influence the compound's interaction with biological targets, enhancing its potential efficacy in various therapeutic contexts.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. Preliminary studies suggest that derivatives of this compound can induce apoptosis in specific cancer cell lines, indicating potential anticancer properties .
Interaction with Receptors
The compound interacts with various receptors in the central nervous system (CNS), including serotonin receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety. Some derivatives have been identified as agonists or antagonists to these receptors, further highlighting their therapeutic potential .
Toxicity and Safety Profile
While some derivatives exhibit enhanced toxicity profiles due to structural modifications, others maintain a comparable efficacy and toxicity profile to established piperazine compounds. The presence of hydroxyl or primary amine substitutions has been linked to increased toxicity, necessitating careful evaluation during drug development .
Synthesis Methods
Several synthesis methods for this compound have been documented:
- Direct Alkylation : The compound can be synthesized through direct alkylation of piperazine with allyl bromide and piperonal under basic conditions.
- Catalytic Methods : Recent advancements have introduced catalytic methods that enhance yield and selectivity during synthesis, allowing for more efficient production of this compound and its derivatives.
Case Study: Anticancer Activity
In a study assessing the anticancer properties of various piperazine derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential use as an anticancer agent .
Table: Comparative Biological Activity of Piperazine Derivatives
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| This compound | Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines | |
| 1-(2-Chloroethyl)-4-phenylpiperazine | CNS Interaction | Potential antidepressant effects noted |
| 1-Benzhydryl-4-cinnamylpiperazine | Antihistaminic | Known for its antihistaminic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
